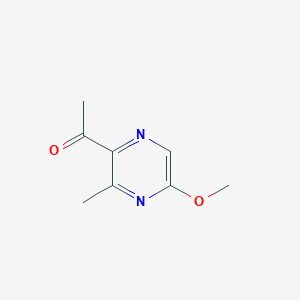
2,6-Di(2-naphthyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di(2-naphthyl)anthracene is an organic compound that has garnered significant interest in the field of organic semiconductors. It is known for its excellent charge transport properties and efficient solid-state emission. This compound is particularly notable for its application in organic light-emitting transistors (OLETs) and other optoelectronic devices .
Métodos De Preparación
The synthesis of 2,6-Di(2-naphthyl)anthracene typically involves the introduction of naphthyl units at the 2,6-positions of anthracene. One common synthetic route includes the use of 2-naphthylboronic acid and tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
2,6-Di(2-naphthyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where the naphthyl groups can be replaced or modified using different reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of quinones, while reduction can yield hydrocarbon derivatives .
Aplicaciones Científicas De Investigación
2,6-Di(2-naphthyl)anthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its photoluminescent properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism by which 2,6-Di(2-naphthyl)anthracene exerts its effects is primarily through its ability to transport charge efficiently and emit light in the solid stateThis leads to improved charge transport and photoluminescence quantum yield .
Comparación Con Compuestos Similares
2,6-Di(2-naphthyl)anthracene can be compared with other similar compounds such as:
2,6-Di(1-naphthyl)anthracene: This compound has a different substitution pattern, leading to variations in molecular packing and optoelectronic properties.
2-tert-butyl-9,10-bis(2-biphenyl)anthracene: Known for its high non-coplanar structure and different optoelectronic characteristics.
The uniqueness of this compound lies in its balanced strategy for excellent charge transport and efficient solid-state emission, making it a superior candidate for integrated optoelectronic applications .
Propiedades
Fórmula molecular |
C34H22 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2,6-dinaphthalen-2-ylanthracene |
InChI |
InChI=1S/C34H22/c1-3-7-25-17-27(11-9-23(25)5-1)29-13-15-31-22-34-20-30(14-16-32(34)21-33(31)19-29)28-12-10-24-6-2-4-8-26(24)18-28/h1-22H |
Clave InChI |
OTGSVMDWQMHPPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC5=C(C=C(C=C5)C6=CC7=CC=CC=C7C=C6)C=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)












